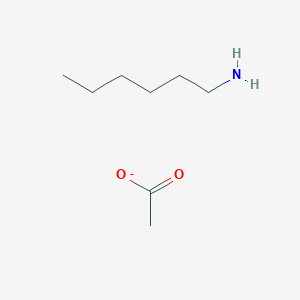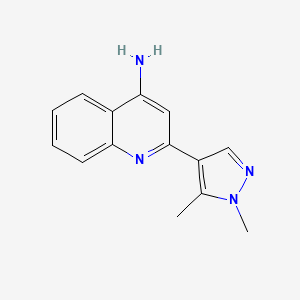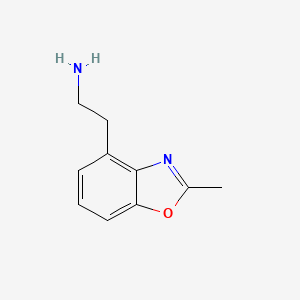![molecular formula C8H15NO3 B11734799 2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid](/img/structure/B11734799.png)
2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-[(2-hidroxiciclopentil)(metil)amino]acético es un compuesto químico con la fórmula molecular C8H15NO3 y un peso molecular de 173,21 g/mol . Este compuesto es conocido por su estructura única, que incluye un grupo hidroxiciclopentil y un grupo metilamino unidos a una parte de ácido acético. Se utiliza principalmente en investigación y aplicaciones industriales debido a sus propiedades químicas específicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-[(2-hidroxiciclopentil)(metil)amino]acético generalmente implica la reacción de 2-hidroxiciclopentanona con metilamina, seguida de la adición de ácido cloroacético. Las condiciones de reacción a menudo requieren un ambiente de temperatura controlada y el uso de disolventes como etanol o metanol para facilitar la reacción. El producto final se purifica entonces utilizando técnicas como la recristalización o la cromatografía .
Métodos de producción industrial
En un entorno industrial, la producción de ácido 2-[(2-hidroxiciclopentil)(metil)amino]acético puede implicar reactores a gran escala y sistemas automatizados para garantizar una calidad y un rendimiento constantes. El proceso suele incluir los mismos pasos básicos que la síntesis de laboratorio, pero se optimiza para la eficiencia y la escalabilidad. Se utilizan medidas de control de calidad, como la cromatografía líquida de alta resolución (HPLC) y la espectroscopia de resonancia magnética nuclear (RMN), para verificar la pureza y la composición del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-[(2-hidroxiciclopentil)(metil)amino]acético puede sufrir varias reacciones químicas, entre ellas:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo carbonilo en la parte de ácido acético se puede reducir a un alcohol.
Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila, dando lugar a la formación de diversos derivados.
Reactivos y condiciones comunes
Oxidación: Se utilizan comúnmente reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: El borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4) son agentes reductores típicos utilizados en condiciones anhidras.
Principales productos formados
Aplicaciones en investigación científica
El ácido 2-[(2-hidroxiciclopentil)(metil)amino]acético tiene una amplia gama de aplicaciones en investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia por sus posibles efectos en los sistemas biológicos, incluyendo la inhibición enzimática y la unión a receptores.
Medicina: Se investiga por sus posibles propiedades terapéuticas, como los efectos antiinflamatorios o analgésicos.
Aplicaciones Científicas De Investigación
2-[(2-Hydroxycyclopentyl)(methyl)amino]acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Mecanismo De Acción
El mecanismo de acción del ácido 2-[(2-hidroxiciclopentil)(metil)amino]acético implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos hidroxilo y amino del compuesto pueden formar enlaces de hidrógeno y otras interacciones con estos objetivos, dando lugar a cambios en su actividad o función. Las vías exactas implicadas dependen de la aplicación específica y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-[(2-hidroxiciclohexil)(metil)amino]acético: Estructura similar pero con un grupo ciclohexilo en lugar de un grupo ciclopentil.
Ácido 2-[(2-hidroxiciclopentil)(etil)amino]acético: Estructura similar pero con un grupo etil en lugar de un grupo metil.
Ácido 2-[(2-hidroxiciclopentil)(metil)amino]propiónico: Estructura similar pero con una parte de ácido propiónico en lugar de una parte de ácido acético.
Singularidad
El ácido 2-[(2-hidroxiciclopentil)(metil)amino]acético es único debido a su combinación específica de grupos funcionales y su capacidad de sufrir una amplia gama de reacciones químicas. Esto lo convierte en un compuesto versátil para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C8H15NO3 |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
2-[(2-hydroxycyclopentyl)-methylamino]acetic acid |
InChI |
InChI=1S/C8H15NO3/c1-9(5-8(11)12)6-3-2-4-7(6)10/h6-7,10H,2-5H2,1H3,(H,11,12) |
Clave InChI |
NIBNFCCQFBSUJN-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)C1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-ethoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734719.png)

![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734738.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734744.png)

![2-({[(5-Fluorothiophen-2-yl)methyl]amino}methyl)-6-methoxyphenol](/img/structure/B11734760.png)
![4-[1-(Aminomethyl)cyclobutyl]aniline](/img/structure/B11734768.png)
![(2-methylpropyl)({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11734773.png)
![2-methoxy-4-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol](/img/structure/B11734781.png)

![butyl({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734791.png)
![heptyl[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734801.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11734805.png)

